Acid pKa Differentiation: Carbothioamide vs. Carboxamide Ionization Behavior
The C2 carbothioamide group of the target compound confers an acid pKa of 10.66 (JChem prediction), approximately 2.7 log units lower than the predicted pKa of ~13.4 for the corresponding 4-Benzylmorpholine-2-carboxamide [1]. This lower pKa indicates that the thioamide N–H is a meaningfully stronger hydrogen-bond donor than the carboxamide N–H, which may enhance binding affinity to biological targets that act as hydrogen-bond acceptors.
| Evidence Dimension | Acid dissociation constant (pKa) of the carbothioamide/carboxamide N–H |
|---|---|
| Target Compound Data | pKa = 10.66 (JChem prediction) |
| Comparator Or Baseline | 4-Benzylmorpholine-2-carboxamide: pKa (predicted) ≈ 13.4 |
| Quantified Difference | ΔpKa ≈ 2.7 (target more acidic/stronger H-bond donor) |
| Conditions | Computed physicochemical properties; no experimental titration data available |
Why This Matters
A 2.7-unit pKa difference equates to an approximately 500-fold difference in acid dissociation constant, meaning the carbothioamide will participate in hydrogen-bonding interactions at a meaningfully different pH range than the carboxamide, which is critical for selecting the correct scaffold in structure-based drug design.
- [1] Chembase. 4-Benzylmorpholine-2-carbothioamide – Acid pKa 10.658636 (CBID: 268703). http://www.chembase.cn/molecule-268703.html (accessed 2026-04-24). View Source
